2-Chloroisonicotinimidohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-amino-2-chloropyridine-4-carboximidamide typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N’-amino-2-chloropyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-amino-2-chloropyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-amino-2-chloropyridine-4-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
N’-amino-2-chloropyridine-4-carboximidamide can be compared with similar compounds such as:
- N-amino-4-chloropyridine-2-carboximidamide
- 2-chloro-4-pyridinecarboxylic acid
These compounds share structural similarities but differ in their functional groups and reactivity. N’-amino-2-chloropyridine-4-carboximidamide is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
1092352-90-3 |
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Molecular Formula |
C6H7ClN4 |
Molecular Weight |
170.60 g/mol |
IUPAC Name |
N'-amino-2-chloropyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-4(1-2-10-5)6(8)11-9/h1-3H,9H2,(H2,8,11) |
InChI Key |
MRYFCMRKCMVGHH-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C(=NN)N)Cl |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N/N)/N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(=NN)N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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